1-Phenyl-1H-benzo[d][1,2,3]triazole
Overview
Description
1-Phenyl-1H-benzo[d][1,2,3]triazole is a heterocyclic aromatic compound with the molecular formula C12H9N3. It is known for its stability and unique chemical properties, making it a valuable compound in various scientific and industrial applications . This compound is characterized by a benzene ring fused to a triazole ring, with a phenyl group attached to the nitrogen atom of the triazole ring.
Mechanism of Action
Target of Action
1-Phenyl-1H-benzo[d][1,2,3]triazole is a type of 1,2,3-triazole, a class of compounds known for their ability to interact with various biomolecular targets . The 1,2,3-triazole ring can interact with the amino acids present in the active site of EGFR receptors .
Mode of Action
The interaction of this compound with its targets involves various interactions like electrostatic interaction, Pi- anion interaction, H-bonding, and Van der Waals interaction . These interactions can lead to changes in the target’s function, potentially influencing various biological processes.
Biochemical Pathways
1,2,3-triazoles in general are known for their unique properties, inert nature, and ability to mimic amide bonds . This suggests that they may influence a variety of biochemical pathways, potentially disrupting or enhancing the function of proteins and other biomolecules.
Pharmacokinetics
1,2,3-triazoles are known to be stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . These properties could potentially influence the bioavailability of this compound.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability and reactivity can be affected by temperature and pH . Furthermore, the presence of other molecules in the environment can also influence its action, as they may compete with this compound for the same targets.
Biochemical Analysis
Biochemical Properties
1-Phenyl-1H-benzo[d][1,2,3]triazole is known for its high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These properties make it structurally similar to the amide bond
Cellular Effects
Related 1,2,3-triazole compounds have shown potential antiproliferative effects in certain cell types
Molecular Mechanism
It is known that the N1 and N2 nitrogen atoms of the triazole moiety can actively contribute to binding to the active site of enzymes
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-benzo[d][1,2,3]triazole can
Biological Activity
1-Phenyl-1H-benzo[d][1,2,3]triazole is a member of the 1,2,3-triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a triazole ring fused with a phenyl group and has been explored for various pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating a series of triazole derivatives, compounds containing the triazole moiety demonstrated effective inhibition against a range of bacterial strains. For instance, derivatives showed selective inhibition against Staphylococcus aureus and Escherichia coli, with varying degrees of potency depending on structural modifications .
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro assays. One study reported that certain triazole analogs exhibited IC50 values ranging from 1.02 to 74.28 µM across multiple cancer cell lines . Specifically, analogs derived from this compound demonstrated significant cytotoxicity against MCF-7 (breast cancer), HT-29 (colon cancer), and MOLT-4 (leukemia) cell lines. The mechanism of action is believed to involve cell cycle arrest and induction of apoptosis .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been assessed using the xylene-induced ear edema model in mice. Several synthesized analogs showed greater anti-inflammatory activity compared to the standard drug diclofenac at equivalent doses. This suggests that modifications to the triazole structure can enhance anti-inflammatory efficacy .
Structure-Activity Relationship (SAR)
The biological activity of this compound and its derivatives can be attributed to their structural features. Comparative molecular field analysis has been employed to identify pharmacophores that correlate with enhanced biological activities. Key findings indicate that substituents on the phenyl ring significantly influence both potency and selectivity against various biological targets .
Study on Anticancer Activity
A recent study synthesized a library of phenyl-1H-1,2,3-triazole analogs and evaluated their anticancer properties. Among these, compound 16 was highlighted for its ability to inhibit cell growth across six different cancer cell lines with an IC50 value of 5 µM against MCF-7 cells. The study concluded that the presence of specific functional groups on the triazole ring could enhance cytotoxicity .
Study on Anti-inflammatory Effects
In another investigation focusing on anti-inflammatory activity, four analogs (2a, 2b, 2c, and 4a) were found to be more effective than diclofenac in reducing edema in the xylene-induced model. The results indicated that structural modifications could lead to improved therapeutic profiles for treating inflammatory conditions .
Summary Table of Biological Activities
Properties
IUPAC Name |
1-phenylbenzotriazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-6-10(7-3-1)15-12-9-5-4-8-11(12)13-14-15/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJLUVHQIPUCPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20236940 | |
Record name | 1-Phenyl-1,2,3-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20236940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID50085423 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
883-39-6 | |
Record name | 1-Phenyl-1,2,3-benzotriazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000883396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenyl-1,2,3-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20236940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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